5-Bromo-2-[3-(dimethylamino)propoxy]aniline
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Overview
Description
5-Bromo-2-[3-(dimethylamino)propoxy]aniline is an organic compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to an aniline ring. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(dimethylamino)propoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(dimethylamino)propoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various amino derivatives .
Scientific Research Applications
5-Bromo-2-[3-(dimethylamino)propoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(dimethylamino)propoxy]aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[3-(dimethylamino)propoxy]phenol: Similar structure but with a phenol group instead of an aniline group.
5-Bromo-2-[3-(dimethylamino)propoxy]benzaldehyde: Contains an aldehyde group instead of an aniline group.
5-Bromo-2-[3-(dimethylamino)propoxy]benzoic acid: Contains a carboxylic acid group instead of an aniline group.
Uniqueness
5-Bromo-2-[3-(dimethylamino)propoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the dimethylamino group allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
5-Bromo-2-[3-(dimethylamino)propoxy]aniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C11H17BrN2O, with a molecular weight of approximately 273.17 g/mol. The compound features a bromine atom, a dimethylamino group, and an ether linkage, contributing to its unique chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions with various biomolecules. The dimethylamino group enhances these interactions, allowing the compound to modulate enzyme activity and receptor binding effectively. The presence of the bromine atom may also facilitate halogen bonding , which is crucial for its interaction with specific protein targets.
Biological Activity
Research indicates that this compound influences several biological pathways, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : The compound can activate or inhibit various receptors, influencing cellular responses.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
- Enzyme Interaction Studies : A study focusing on the binding affinities of this compound with target proteins revealed significant inhibition rates. For example, it demonstrated an IC50 value indicative of effective enzyme inhibition in cellular assays .
- Structural Activity Relationship (SAR) : Comparative analysis with structurally similar compounds showed that modifications in the side chains influenced biological activity significantly. For instance, compounds with electron-donating groups exhibited enhanced binding affinity to target proteins compared to those with electron-withdrawing groups .
- Toxicity Assessments : Structural alerts indicated potential toxicity risks associated with similar compounds; however, specific toxicity data for this compound remains limited. Further studies are necessary to assess its safety profile comprehensively .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-[3-(dimethylamino)phenol] | Contains a phenolic group instead of an aniline group | Antioxidant properties |
5-Bromo-2-[3-(dimethylamino)benzaldehyde] | Features an aldehyde group | Moderate antibacterial activity |
5-Bromo-2-[3-(dimethylamino)benzoic acid] | Includes a carboxylic acid group | Anti-inflammatory effects |
Properties
Molecular Formula |
C11H17BrN2O |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
5-bromo-2-[3-(dimethylamino)propoxy]aniline |
InChI |
InChI=1S/C11H17BrN2O/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3 |
InChI Key |
WPEYXCHQHVYBBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
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